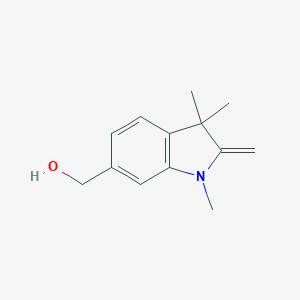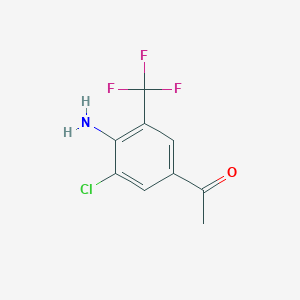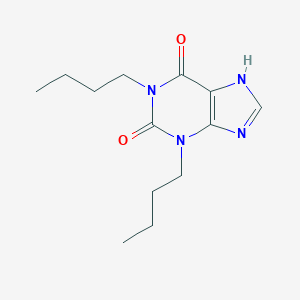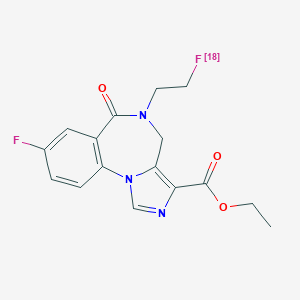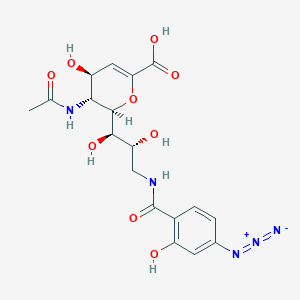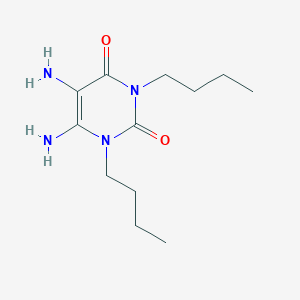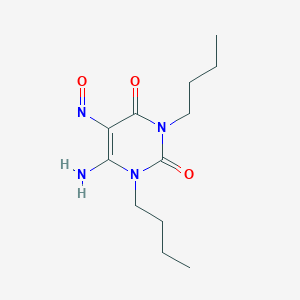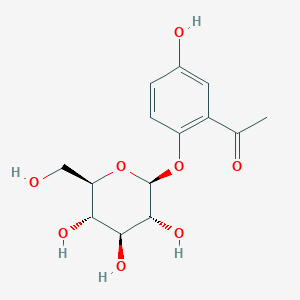
Bungeiside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bungeiside A is a natural compound that is extracted from the roots of the Bunge salvia plant. This compound has been found to possess a wide range of biological activities and has been the subject of much scientific research in recent years. In
Mécanisme D'action
The mechanism of action of Bungeiside A is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It also inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Effets Biochimiques Et Physiologiques
Bungeiside A has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). It also has anti-inflammatory effects and has been shown to reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Bungeiside A has several advantages for lab experiments. It is a natural compound that can be easily extracted from the Bunge salvia plant, making it readily available for research purposes. It has also been shown to have low toxicity, making it a safe compound to work with. However, one limitation of Bungeiside A is that it is difficult to synthesize in large quantities, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on Bungeiside A. One area of interest is its potential as a cancer treatment. Studies have shown that Bungeiside A has anti-tumor activity against a variety of cancer types, including lung, breast, and liver cancer. Further research is needed to determine its efficacy in clinical trials. Another area of interest is its potential as an anti-inflammatory agent. Bungeiside A has been shown to have anti-inflammatory effects in a variety of models, and further research is needed to determine its potential as a treatment for inflammatory diseases. Finally, there is interest in exploring the potential of Bungeiside A as an anti-viral agent. Studies have shown that it has activity against several viruses, including influenza and hepatitis B, and further research is needed to determine its potential as a treatment for viral infections.
Conclusion:
Bungeiside A is a natural compound with a wide range of biological activities. It has been studied extensively in the fields of cancer research, immunology, and pharmacology, and has shown promise as a potential treatment for cancer, inflammatory diseases, and viral infections. While there are limitations to its availability for research purposes, further studies on Bungeiside A are needed to fully understand its potential as a therapeutic agent.
Applications De Recherche Scientifique
Bungeiside A has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been studied extensively in the fields of cancer research, immunology, and pharmacology.
Propriétés
Numéro CAS |
149475-52-5 |
|---|---|
Nom du produit |
Bungeiside A |
Formule moléculaire |
C14H18O8 |
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
1-[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |
InChI |
InChI=1S/C14H18O8/c1-6(16)8-4-7(17)2-3-9(8)21-14-13(20)12(19)11(18)10(5-15)22-14/h2-4,10-15,17-20H,5H2,1H3/t10-,11-,12+,13-,14-/m1/s1 |
Clé InChI |
GXBCTYRBTGLIQW-RKQHYHRCSA-N |
SMILES isomérique |
CC(=O)C1=C(C=CC(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
CC(=O)C1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
Autres numéros CAS |
149475-52-5 |
Synonymes |
2-O-glucosyl-5-hydroxyacetophenone bungeiside A bungeiside-A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



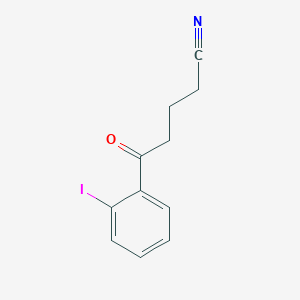
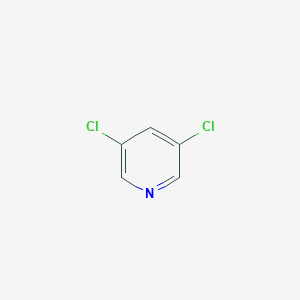
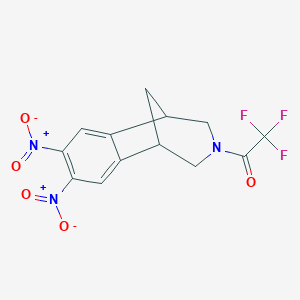
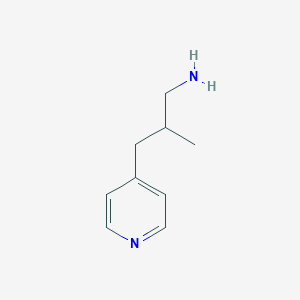
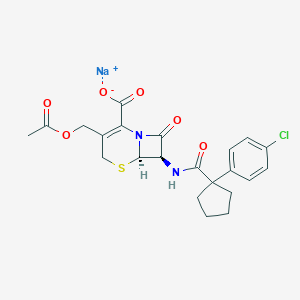
![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone](/img/structure/B137290.png)
